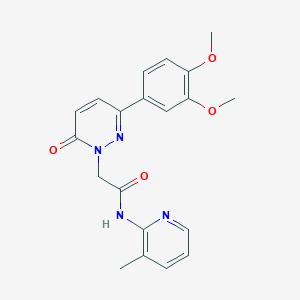

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide

Description

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide is a pyridazinone derivative characterized by a 3,4-dimethoxyphenyl-substituted pyridazinone core linked via an acetamide group to a 3-methylpyridin-2-yl moiety. Pyridazinones are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . The 3,4-dimethoxyphenyl group enhances electron-donating properties and may improve binding to biological targets, while the 3-methylpyridin-2-yl substituent contributes to solubility and target specificity .

Properties

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-13-5-4-10-21-20(13)22-18(25)12-24-19(26)9-7-15(23-24)14-6-8-16(27-2)17(11-14)28-3/h4-11H,12H2,1-3H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJMEZYDWZUYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the pyridazinone core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Attachment of the pyridine moiety: This can be done through a nucleophilic substitution reaction, where the pyridazinone derivative is reacted with 3-methyl-2-pyridylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution with amines or electrophilic substitution with halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving pyridazinone and pyridine derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide is not well understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyridazinone core may interact with biological targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, while the pyridine moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Pyridazinone Core Modifications

- 3,4-Dimethoxyphenyl : Common in PDE4 inhibitors (e.g., ’s compound), this group enhances π-π stacking with enzyme active sites .

Acetamide Substituent Variations

- 3-Methylpyridin-2-yl : Offers moderate lipophilicity and hydrogen-bonding capacity, favoring blood-brain barrier penetration compared to bulkier groups like dihydroindenyl .

- Chlorobenzyl/Dichlorophenyl : Enhance target affinity but may elevate cytotoxicity risks due to higher lipophilicity .

Pharmacological and Physicochemical Properties

Biological Activity

The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Characteristics

The molecular formula of the compound is with a molecular weight of 439.47 g/mol . The structure includes a pyridazine core with substitutions that enhance its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23 H25 N3 O6 |

| Molecular Weight | 439.47 g/mol |

| LogP | 1.7863 |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 83.541 Ų |

Antimicrobial Activity

The compound has shown promising antimicrobial properties in preliminary studies. It interacts with various biological macromolecules, including proteins and nucleic acids, suggesting a mechanism of action that may involve enzyme inhibition or receptor modulation. For instance, structural analogs have demonstrated effectiveness against pathogens like Fusarium graminearum, indicating potential fungicidal activity .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial actions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazine Core : This can be achieved through the reaction of hydrazine with suitable dicarbonyl compounds under acidic conditions.

- Introduction of the Dimethoxyphenyl Group : This step often involves electrophilic aromatic substitution reactions.

- Attachment of the N-Methylpyridine Moiety : Amide bond formation using reagents like carbodiimides or coupling agents is common in this step.

These synthetic routes allow for the generation of high-purity compounds suitable for biological evaluation.

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds:

- A study on similar pyridazine derivatives indicated significant antimicrobial activity against various fungi, with some compounds achieving low effective concentrations (EC50 values) comparable to established fungicides.

- Another research effort highlighted the anti-inflammatory potential of structurally related compounds through dual inhibition of cyclooxygenase and lipoxygenase pathways .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling acetamide derivatives with substituted pyridazinone precursors. Key steps include:

- Amide bond formation using carbodiimide coupling agents (e.g., EDCI or DCC) under inert atmospheres.

- Heterocyclic ring construction via cyclization reactions, often requiring anhydrous solvents like DMF or THF.

- Optimization parameters : Temperature (60–80°C for cyclization), solvent polarity (aprotic solvents enhance yield), and catalyst selection (e.g., DMAP for acylation) .

- Critical Considerations : Monitor intermediates via TLC and adjust stoichiometry to avoid side products like over-oxidized pyridazinones .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the pyridazinone ring and substitution patterns on the dimethoxyphenyl group (e.g., aromatic proton splitting in 1H NMR) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for bioassays) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+) to distinguish from analogs with similar substituents .

Q. What solubility and stability profiles are critical for in vitro assays?

- Methodological Answer:

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Similar acetamides show moderate solubility in DMSO (>10 mM) but limited aqueous solubility (<1 mM), necessitating surfactants like Tween-80 for cell-based studies .

- Stability : Conduct accelerated degradation studies under varying pH (3–10) and temperatures (4°C, 25°C). Pyridazinone analogs degrade rapidly in acidic conditions; lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions or metabolic pathways?

- Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate binding to targets such as phosphodiesterases (PDEs) or kinases. Prioritize residues (e.g., PDE4B’s hydrophobic pocket) based on the compound’s dimethoxyphenyl and pyridazinone motifs .

- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) and solvation effects using explicit solvent models (e.g., TIP3P) .

- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and CYP450 metabolism risks (e.g., CYP3A4-mediated oxidation) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer:

- Dose-Response Validation : Replicate assays (e.g., PDE inhibition or cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (IC50 ± SEM) .

- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify cross-reactivity, which may explain divergent results in inflammation vs. cancer models .

- Meta-Analysis : Compare structural analogs (e.g., chloro vs. methoxy substituents) to isolate substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer:

- Analog Synthesis : Modify substituents systematically:

- Replace 3,4-dimethoxyphenyl with halogenated or nitro variants to enhance target affinity .

- Vary the pyridin-2-yl group (e.g., 5-methyl vs. 3-nitro) to alter steric and electronic profiles .

- Bioassay Design : Test analogs in functional assays (e.g., cAMP modulation for PDE inhibitors) with positive controls (e.g., rolipram for PDE4) .

- Data Interpretation : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent bulk/hydrophobicity with activity .

Contradictions and Validation

Q. How to address discrepancies in reported enzyme inhibition potency?

- Methodological Answer:

- Enzyme Source Variability : Compare recombinant human vs. murine isoforms (e.g., PDE4B1 vs. PDE4B2) due to species-specific catalytic residues .

- Assay Conditions : Standardize cofactors (e.g., Mg2+ concentration) and substrate kinetics (Km adjustments) .

- Orthogonal Assays : Validate findings using SPR (binding affinity) and cellular reporter systems (e.g., luciferase-based cAMP detection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.